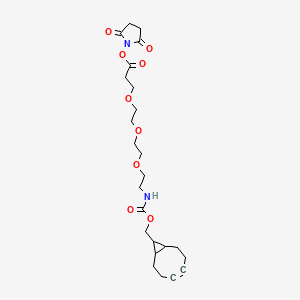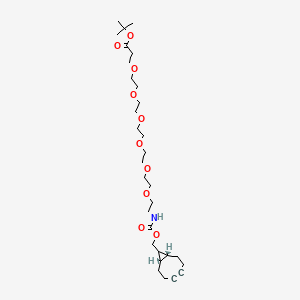
GHRP-2 TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GHRP-2 TFA is an orally bioavailable synthetic growth hormone (GH) secretagogue and an agonist of the GH secretagogue receptor (GHS-R), which is also known as the ghrelin receptor. It induces GH release from pituitary cells and binds to hypothalamic membranes. GHRP-2 TFA also increases food intake and weight gain.
Applications De Recherche Scientifique
Neuroregulation of Growth Hormone Secretion
GHRP-2 TFA plays a significant role in the neuroregulation of growth hormone (GH) secretion. This peptide, along with key neurotransmitters and neuromodulators, forms part of the complex GHRH somatostatin-GH-IGF-I feedback axis. This system is sensitive to various neuroregulators, environmental stressors, and genetic factors. Understanding GHRP-2 TFA's role in this axis could lead to advancements in molecular and clinical tools for diagnosing and treating conditions with abnormal GH secretion (Giustina & Veldhuis, 1998).
Therapeutic Applications in Anorexia Nervosa
GHRP-2 TFA has been explored as a therapeutic agent for conditions like anorexia nervosa. It exhibits agonistic action for the ghrelin receptor and is known to increase food intake, offering potential clinical applications for treating severe emaciation in anorexia nervosa patients (Haruta et al., 2015).
Pharmacokinetics and Pharmacodynamics in Pediatric Therapy
The pharmacokinetics and pharmacodynamics of GHRP-2 TFA have been studied in children with short stature, indicating its potential as a therapy for children with inadequate secretion of GH. Understanding its pharmacokinetic properties can guide the development of dosing regimens suitable for pediatric patients (Pihoker et al., 1998).
Role in Cardiovascular Health
GHRP-2 TFA might have cardiovascular implications. Studies suggest it could suppress vascular oxidative stress without reducing atherosclerosis. This indicates a potential antioxidant effect, though its impact on plaque burden is yet to be fully understood (Titterington et al., 2009).
Impact on Feeding Behavior and Growth Hormone Secretion
GHRP-2 TFA, acting as a synthetic agonist of ghrelin, influences feeding behavior and growth hormone secretion. It has been shown to increase food intake in human subjects when administered acutely, suggesting its potential utility in studying ghrelin effects on eating behavior (Laferrère et al., 2005).
Application in Pediatric Growth Disorders
Intranasal administration of GHRP-2 TFA has been examined for its effects on children with short stature, indicating a significant increase in growth velocity without major changes in IGF-1 or IGFBP-3 concentrations. This suggests its potential as a noninvasive treatment option for growth disorders in children (Pihoker et al., 1997).
Propriétés
Nom du produit |
GHRP-2 TFA |
|---|---|
Formule moléculaire |
C47H56F3N9O8 |
Poids moléculaire |
932.02 |
Nom IUPAC |
D-alanyl-3-(2-naphthalenyl)-D-alanyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide, 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C45H55N9O6.C2HF3O2/c1-27(47)41(56)52-38(24-30-19-20-31-14-6-7-15-32(31)22-30)43(58)50-28(2)42(57)53-39(25-33-26-49-35-17-9-8-16-34(33)35)45(60)54-37(23-29-12-4-3-5-13-29)44(59)51-36(40(48)55)18-10-11-21-46;3-2(4,5)1(6)7/h3-9,12-17,19-20,22,26-28,36-39,49H,10-11,18,21,23-25,46-47H2,1-2H3,(H2,48,55)(H,50,58)(H,51,59)(H,52,56)(H,53,57)(H,54,60);(H,6,7)/t27-,28+,36+,37-,38-,39+;/m1./s1 |
Clé InChI |
SJZQAIGZTGCVNW-DTAFKERUSA-N |
SMILES |
C[C@@H](N)C(N[C@H](CC1=CC=C(C=CC=C2)C2=C1)C(N[C@@H](C)C(N[C@@H](CC3=CNC4=C3C=CC=C4)C(N[C@H](CC5=CC=CC=C5)C(N[C@@H](CCCCN)C(N)=O)=O)=O)=O)=O)=O.FC(F)(C(O)=O)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
D-Ala-3-(2-naphthalenyl)-D-Ala-L-Ala-L-Trp-D-Phe-L-lysinamide TFA, GHRP-2 TFA, Growth Hormone-Releasing Peptide 2 TFA, KP-102 TFA, Pralmorelin TFA |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyclohexyl-7-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]-8-[3-(pyrrolidin-1-yl)propoxy]-3H-1,4-benzodiazepin-5-amine](/img/structure/B1192707.png)




